Thalictricoside

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

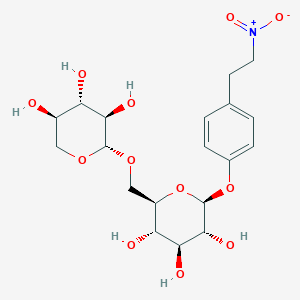

Thalictricoside is a phenolic compound that has been isolated from the underground parts of Thalictrum orientale Boiss . It is also known by its IUPAC name (2S,3R,4S,5S,6R)-2-[4-(2-nitroethyl)phenoxy]-6-[[ (2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxane-3,4,5-triol .

Synthesis Analysis

Thalictricoside was isolated from the underground parts of Thalictrum orientale Boiss . The structure elucidation of the compound was performed using 1D- and 2D-NMR techniques (DEPT, COSY, HMBC, HSQC) and MS (HR-MALDI) .

Molecular Structure Analysis

The molecular formula of Thalictricoside is C19H27NO12 . Its molecular weight is 461.4 g/mol . The structure of the compound was established using various spectroscopic methods .

Physical And Chemical Properties Analysis

Thalictricoside has a molecular weight of 461.4 g/mol . It has a hydrogen bond donor count of 6 and a hydrogen bond acceptor count of 12 . The compound has a rotatable bond count of 7 . Its exact mass and monoisotopic mass are 461.15332530 g/mol . The topological polar surface area of Thalictricoside is 204 Ų .

Aplicaciones Científicas De Investigación

Discovery Support in Biomedical Research

A study explored the use of scientific literature to generate novel and plausible hypotheses for new therapeutic uses of drugs like thalidomide. This method could potentially uncover new applications for compounds like thalictricoside in treating diseases like acute pancreatitis, chronic hepatitis C, Helicobacter pylori-induced gastritis, and myasthenia gravis (Weeber et al., 2003).

Medicinal Chemistry and Organosilicon Applications

Organosilicon chemistry, which involves the synthesis of organosilicon small molecules, offers unique opportunities for medicinal applications. This approach could be relevant for developing new drugs or enhancing existing ones, potentially including thalictricoside derivatives (Franz & Wilson, 2013).

Thalidomide Analogs in Cancer Therapy

Research on thalidomide and its analogs, closely related to thalictricoside, has shown effectiveness in treating multiple myeloma resistant to conventional therapy. These studies help understand the mechanisms of anti-tumor activity and could provide insights into the potential use of thalictricoside in similar contexts (Hideshima et al., 2000).

Non-Alkaloidal Natural Constituents in Thalictrum Species

Thalictrum, the genus to which thalictricoside belongs, has been studied for its triterpenoid saponins and other non-alkaloid compounds. These studies shed light on the structural features and biological activities of these compounds, contributing to understanding the therapeutic potential of thalictricoside (Khamidullina et al., 2006).

Ethnopharmacology of Thalictrum Foliolosum

Thalictrum foliolosum, related to thalictricoside, has been traditionally used for various medicinal purposes. Research into its phytochemistry and pharmacology could guide further exploration of thalictricoside's therapeutic applications in treating disorders like snakebite, jaundice, and rheumatism (Sharma et al., 2020).

Propiedades

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[4-(2-nitroethyl)phenoxy]-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27NO12/c21-11-7-29-18(16(25)13(11)22)30-8-12-14(23)15(24)17(26)19(32-12)31-10-3-1-9(2-4-10)5-6-20(27)28/h1-4,11-19,21-26H,5-8H2/t11-,12-,13+,14-,15+,16-,17-,18+,19-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHVLPKFAODFQST-BMVMOQKNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC=C(C=C3)CC[N+](=O)[O-])O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC=C(C=C3)CC[N+](=O)[O-])O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27NO12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601346728 |

Source

|

| Record name | Thalictricoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601346728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

461.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Thalictricoside | |

CAS RN |

649758-25-8 |

Source

|

| Record name | Thalictricoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601346728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(8,10-Dimethyl-2-propylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-yl)morpholine](/img/structure/B2392523.png)

![2-Aminospiro[3.3]heptane-2-carbonitrile](/img/structure/B2392532.png)

![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2392534.png)

![4-Bromo-N-[6-[cis-3,5-dimethyl-1-piperazinyl]-3-(methyloxy)-2-pyridinyl]-3-fluorobenzenesulfonamide](/img/structure/B2392535.png)